N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine
CAS No.: 491843-63-1
Cat. No.: VC6451554
Molecular Formula: C17H19NO5S2
Molecular Weight: 381.46
* For research use only. Not for human or veterinary use.
![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine - 491843-63-1](/images/structure/VC6451554.png)
Specification
CAS No. | 491843-63-1 |
---|---|
Molecular Formula | C17H19NO5S2 |
Molecular Weight | 381.46 |
IUPAC Name | 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid |
Standard InChI | InChI=1S/C17H19NO5S2/c1-3-23-14-6-4-13(5-7-14)18(12-17(19)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Standard InChI Key | JEHLGPWUGZZAFN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid, reflecting its ethoxyphenyl and methylsulfanylphenyl substituents linked via a sulfonamide bridge to a glycine backbone . Its molecular formula comprises:
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17 carbon atoms (including aromatic rings and ethoxy/methyl groups)
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19 hydrogen atoms
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1 nitrogen atom (in the sulfonamide group)
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5 oxygen atoms (from sulfonyl, ethoxy, and carboxylic acid moieties)
Structural Characterization
Key structural features include:
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A 4-ethoxyphenyl group () attached to the sulfonamide nitrogen.
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A 4-(methylsulfanyl)phenylsulfonyl group () linked to the same nitrogen.
The 3D conformation, computed via PubChem’s interactive model, reveals planar aromatic rings with the sulfonyl group adopting a tetrahedral geometry around sulfur .
Synthesis and Manufacturing
Industrial-Scale Production Considerations
Potential optimizations for bulk synthesis include:
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Continuous flow reactors to enhance reaction efficiency.
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Catalytic methods to reduce waste.
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Crystallization techniques for high-purity isolation.
Physicochemical Properties
Key Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks at (asymmetric S=O stretch) and (symmetric S=O stretch) .
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NMR: Predicted aromatic proton signals between and ethoxy methyl protons at .
Research Applications and Biological Activity
Hypothesized Mechanisms of Action
The compound’s sulfonamide group may act as a hydrogen bond acceptor, enabling interactions with enzymatic active sites. The methylsulfanyl moiety could participate in hydrophobic interactions, while the carboxylic acid group facilitates solubility and ionic binding .
Comparative Analysis with Structural Analogs
N-[(4-Methoxyphenyl)Sulfonyl]-N-Phenylglycine
This analog (PubChem CID 362726) replaces the ethoxy and methylsulfanyl groups with methoxy and phenyl groups, respectively. Key differences include:
Biological Activity Trends
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